R-138727 - 204204-73-9

R-138727

Catalog Number: EVT-281400
CAS Number: 204204-73-9
Molecular Formula: C18H20FNO3S
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid (R-138727), also known as the prasugrel active metabolite, is a crucial compound in scientific research due to its potent antiplatelet activity. R-138727 is the active metabolite of the prodrug prasugrel, a thienopyridine antiplatelet agent. [, , , ] R-138727 itself is not found naturally and must be synthesized from prasugrel. [, ] It plays a vital role in research exploring platelet function, inflammation, and the development of new antithrombotic therapies. [, , , , ]

Synthesis Analysis

The synthesis of R-138727 involves a two-step process. First, prasugrel undergoes rapid hydrolysis by carboxylesterases, primarily carboxylesterase 2 in the intestine, to yield the thiolactone intermediate R-95913 (2-[2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone). [, , ] Second, R-95913 is oxidized by cytochrome P450 (CYP) enzymes, notably CYP3A4, CYP2C19, CYP2B6, and CYP2C9, to produce R-138727. [, ]

Molecular Structure Analysis

R-138727 possesses two chiral centers, resulting in four stereoisomers: (R,S)-, (R,R)-, (S,S)-, and (S,R)-isomers. The first letter designates the configuration at the sulfur-bearing position, and the second letter represents the configuration at the benzylic position. [, ] The (R,S)-isomer exhibits the most potent P2Y12 antagonist activity, suggesting that the (R)- configuration of the reactive thiol group is crucial for its platelet inhibitory activity. []

Chemical Reactions Analysis

R-138727 contains a thiol group which is chemically unstable. [, ] This group is susceptible to oxidation, forming a sulfenic acid intermediate. [, ] The sulfenic acid can react readily with thiol compounds, notably glutathione, resulting in the formation of a mixed disulfide. [, ] The disulfide can then be reduced back to R-138727 by enzymes such as glutaredoxin and thioredoxin, which are present in the liver. [, ]

Mechanism of Action

R-138727 acts as an irreversible antagonist of the platelet P2Y12 ADP receptor. [, , , , , , , , ] It binds covalently to the receptor, leading to persistent inhibition of ADP-mediated platelet activation and aggregation for the lifespan of the platelets. [, , ] The binding of R-138727 to the P2Y12 receptor blocks downstream signaling pathways, preventing platelet shape change, granule release, and ultimately, thrombus formation. [, , , ]

Applications
  • Investigating platelet function: R-138727 is used to explore the role of the P2Y12 receptor in platelet activation, aggregation, and procoagulant activities. [, , , , , , ]
  • Developing antiplatelet therapies: R-138727 acts as a benchmark for evaluating the efficacy and potency of novel P2Y12 antagonists. [, , ]
  • Investigating platelet-mediated inflammation: R-138727 is used to study the contribution of platelets to inflammatory responses, including interactions with leukocytes and the release of inflammatory mediators. [, ]
  • Evaluating platelet function assays: R-138727 is used to determine the sensitivity of various platelet function assays to P2Y12 inhibition. []
  • Understanding the pharmacokinetics of prasugrel: R-138727, as the active metabolite of prasugrel, is used to investigate the metabolic pathways and disposition of prasugrel in vivo. [, , ]
Future Directions
  • Exploring the potential non-platelet effects of R-138727, such as its influence on other immune cells, to better understand its impact on inflammatory responses and to identify potential off-target effects. []
  • Exploring the utility of R-138727 as a tool for investigating the role of the P2Y12 receptor in non-platelet cell types, such as smooth muscle cells. []

Prasugrel

Compound Description: Prasugrel [( )-2-[2-acetyloxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone hydrochloride] [] is a thienopyridine antiplatelet prodrug administered orally as a racemic mixture. It is inactive in vitro and requires metabolic activation to exert its antiplatelet effects. [, , ]

Relevance: Prasugrel is the prodrug of R-138727. It undergoes rapid hydrolysis in vivo by carboxylesterases, primarily carboxylesterase-2 in the intestine, to form the intermediate metabolite R-95913. [, , ] R-95913 is subsequently metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2B6, to generate the active metabolite R-138727. [, ]

R-95913

Compound Description: R-95913 (2-[2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone) [] is a thiolactone metabolite of prasugrel. It is formed by the rapid hydrolysis of prasugrel by carboxylesterases. [, , ] R-95913 is present in human plasma, while prasugrel itself is not detectable. []

Relevance: R-95913 is the primary metabolite of prasugrel and the direct precursor to the active metabolite R-138727. [, , ] R-95913 is converted to R-138727 by CYP-mediated oxidation, primarily involving CYP3A4 and CYP2B6. [, ] This metabolic step is crucial for the antiplatelet activity of prasugrel.

Glutathione Conjugate of R-138727 (R-133490)

Compound Description: R-133490 is a mixed disulfide formed between R-138727 and glutathione. [, ] It is a potential intermediate in the bioactivation pathway of prasugrel. []

Relevance: The formation and subsequent reduction of R-133490 represent a possible mechanism for the generation of R-138727 from R-95913. [, ] Studies suggest that enzymes in human liver cytosol, particularly glutaredoxin and to a lesser extent thioredoxin, can reduce R-133490 back to the active metabolite R-138727. []

S-Methylated R-138727 (R-106583)

Compound Description: R-106583 [(2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3ylidene}ethanoic acid] [] is the S-methylated metabolite of R-138727. [, ] It is a major inactive metabolite of prasugrel found in humans. [, ]

Relevance: R-106583 is formed from R-138727 via S-methylation, primarily by hepatic microsomal thiol methyltransferase. [] This metabolic pathway contributes to the elimination of R-138727 and the termination of its antiplatelet effects. Interestingly, the S-methylation of R-138727 is stereoselective, with the SS and SR isomers being preferentially methylated over the more active RS and RR isomers. []

2-Oxo-clopidogrel

Compound Description: 2-Oxo-clopidogrel is a major circulating, but inactive, metabolite of clopidogrel. [] Like R-95913, it is a thiolactone requiring further metabolism for activation.

Relevance: 2-Oxo-clopidogrel, similar to R-95913, is an intermediate metabolite in the activation pathway of another thienopyridine antiplatelet drug, clopidogrel. [] Studying the inhibitory effects of various substances on the formation of both 2-oxo-clopidogrel and R-138727 from their respective thiolactones allows for a comparative analysis of potential drug-drug interactions.

H4 (Active Metabolite of Clopidogrel)

Compound Description: H4 is the active thiol metabolite of clopidogrel, responsible for its antiplatelet effects. [] It also acts as an irreversible antagonist of the platelet P2Y12 ADP receptor.

Relevance: H4 and R-138727 are both active metabolites of thienopyridine antiplatelet prodrugs (clopidogrel and prasugrel, respectively), sharing the same mechanism of action by irreversibly blocking the platelet P2Y12 receptor. []

Properties

CAS Number

204204-73-9

Product Name

Prasugrel metabolite

IUPAC Name

2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid

Molecular Formula

C18H20FNO3S

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)

InChI Key

ZWUQVNSJSJHFPS-UHFFFAOYSA-N

SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S

Solubility

Soluble in DMSO

Synonyms

R-138727; R 138727; R138727; Prasugrel active metabolite.

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S

Isomeric SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.